Propan-2-yl butyl(phenyl)carbamate
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Overview
Description
Propan-2-yl butyl(phenyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl butyl(phenyl)carbamate can be synthesized through several methods. One common method involves the reaction of phenyl isocyanate with butyl alcohol and propan-2-ol. The reaction typically occurs under mild conditions and can be catalyzed by a base such as triethylamine. The reaction can be represented as follows:
Phenyl isocyanate+Butyl alcohol+Propan-2-ol→Propan-2-yl butyl(phenyl)carbamate
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as distillation and crystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl butyl(phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce amines.
Scientific Research Applications
Propan-2-yl butyl(phenyl)carbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the synthesis of various chemical products and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of propan-2-yl butyl(phenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phenyl N-(propan-2-yl)carbamate: Similar structure but different alkyl group.
Butyl phenylcarbamate: Lacks the propan-2-yl group.
Isopropyl phenylcarbamate: Similar but with different alkyl chain length.
Uniqueness
Propan-2-yl butyl(phenyl)carbamate is unique due to its specific combination of alkyl groups and the phenylcarbamate structure
Properties
CAS No. |
62603-59-2 |
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Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
propan-2-yl N-butyl-N-phenylcarbamate |
InChI |
InChI=1S/C14H21NO2/c1-4-5-11-15(14(16)17-12(2)3)13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3 |
InChI Key |
XKMSLZUBDPEEJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)C(=O)OC(C)C |
Origin of Product |
United States |
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